molecular formula C15H15N3O4 B4183693 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)propanamide

2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)propanamide

Cat. No.: B4183693
M. Wt: 301.30 g/mol
InChI Key: UXXRTQKUZDTIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Mechanism of Action

2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)propanamide works by activating PPARδ receptors, which are found in various tissues, including skeletal muscle, liver, and adipose tissue. Activation of these receptors leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved energy metabolism, increased endurance, and reduced muscle fatigue.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy production. It also enhances glucose uptake and insulin sensitivity, which can help improve glucose metabolism. Additionally, it has anti-inflammatory effects, which can reduce the risk of cardiovascular disease and other chronic conditions.

Advantages and Limitations for Lab Experiments

2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)propanamide has several advantages for use in lab experiments. It is highly selective for PPARδ receptors and has a long half-life, allowing for sustained activation. It is also easily administered orally, making it a convenient option for researchers. However, its use in experiments is limited by its potential for off-target effects and its potential to enhance athletic performance, which could confound experimental results.

Future Directions

There are several potential future directions for research on 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)propanamide. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease. It has also been investigated for its potential use in treating cancer, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand its effects on energy metabolism and endurance performance, as well as its potential for off-target effects.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and promote fat oxidation. It has also been investigated for its potential use in treating cardiovascular diseases, cancer, and neurodegenerative disorders.

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-11(15(19)17-10-12-6-8-16-9-7-12)22-14-4-2-13(3-5-14)18(20)21/h2-9,11H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXRTQKUZDTIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.